2,2-Difluoro-3-methylbut-3-en-1-ol
Description
Properties
IUPAC Name |
2,2-difluoro-3-methylbut-3-en-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F2O/c1-4(2)5(6,7)3-8/h8H,1,3H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVOBCUWMZOEZAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(CO)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-3-methylbut-3-en-1-ol typically involves the fluorination of suitable precursor compounds. One common method is the reaction of 3-methylbut-3-en-1-ol with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating agents and catalysts. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-3-methylbut-3-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The double bond can be reduced to yield saturated alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or lithium aluminum hydride (LiAlH4).
Major Products
Oxidation: Formation of 2,2-difluoro-3-methylbut-3-en-1-one.
Reduction: Formation of 2,2-difluoro-3-methylbutan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-Difluoro-3-methylbut-3-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-3-methylbut-3-en-1-ol depends on its interaction with molecular targets. The presence of fluorine atoms can enhance the compound’s reactivity and binding affinity to specific enzymes or receptors. The hydroxyl group may participate in hydrogen bonding, influencing the compound’s biological activity and pharmacokinetics.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-3-methylbut-2-en-1-ol
- 3-Methylbut-2-en-1-ol
- 2,2-Difluoro-3-methylbutan-1-ol
Uniqueness
2,2-Difluoro-3-methylbut-3-en-1-ol is unique due to the presence of two fluorine atoms, which impart distinct chemical and physical properties. These fluorine atoms can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Biological Activity
2,2-Difluoro-3-methylbut-3-en-1-ol (DFMBO) is a fluorinated organic compound with the molecular formula CHFO. Its unique structure, characterized by two fluorine atoms and a hydroxyl group, contributes to its distinct chemical and biological properties. This article explores the biological activity of DFMBO, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
DFMBO is synthesized through the fluorination of 3-methylbut-3-en-1-ol using agents like diethylaminosulfur trifluoride (DAST). The presence of fluorine atoms enhances its reactivity and stability compared to non-fluorinated analogs. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, leading to different derivatives that may exhibit varying biological activities.
The biological activity of DFMBO is primarily attributed to its interaction with specific molecular targets. The hydroxyl group can participate in hydrogen bonding, which can influence the compound's binding affinity to enzymes or receptors. The fluorine atoms may enhance the compound's reactivity, potentially leading to increased efficacy in biological systems.
Antimicrobial Properties
Research indicates that DFMBO exhibits antimicrobial activity against various pathogens. Its structural features may enhance its ability to disrupt microbial membranes or inhibit essential enzymatic processes. For instance, studies have shown that fluorinated compounds often demonstrate increased potency against bacterial strains compared to their non-fluorinated counterparts.
Cytotoxicity
DFMBO has been investigated for its cytotoxic effects on cancer cell lines. Preliminary studies suggest that it may induce apoptosis in certain cancer cells by affecting cellular signaling pathways. For example, one study demonstrated that DFMBO could inhibit the growth of glioma cell lines through mechanisms involving proteasome inhibition, similar to other known cytotoxic agents.
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. Its ability to interact with active sites of enzymes could lead to the development of new therapeutic agents targeting specific diseases. For instance, the inhibition of cyclin-dependent kinases (CDKs) has been explored due to their role in cell cycle regulation.
Case Studies
- Antimicrobial Activity : A study evaluating the antimicrobial efficacy of DFMBO against Staphylococcus aureus showed a significant reduction in bacterial viability at concentrations above 100 µg/mL.
- Cytotoxicity : In vitro assays demonstrated that DFMBO reduced the viability of glioma cells by approximately 40% at a concentration of 50 µM after 48 hours of exposure.
- Enzyme Inhibition : DFMBO was found to inhibit CDK activity in a dose-dependent manner, with an IC value comparable to established CDK inhibitors.
Comparative Analysis
To understand the uniqueness of DFMBO in relation to similar compounds, a comparison table is provided below:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Two fluorine atoms; hydroxyl group | Antimicrobial; cytotoxic; enzyme inhibitor |
| 2-Fluoro-3-methylbut-2-en-1-ol | One fluorine atom; double bond | Moderate antimicrobial activity |
| 3-Methylbut-2-en-1-ol | No fluorine; double bond | Limited biological activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
